3-Fluoro-5-(pentafluorosulfur)benzylamine

Overview

Description

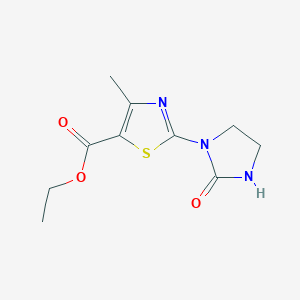

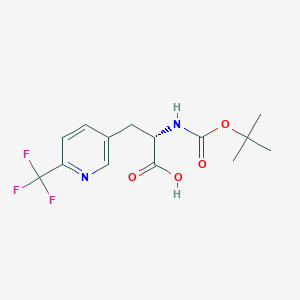

3-Fluoro-5-(pentafluorosulfur)benzylamine is a chemical compound with the CAS Number: 1240257-73-1 . Its IUPAC name is [3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]methanamine . The compound has a molecular weight of 251.2 .

Molecular Structure Analysis

The InChI code for 3-Fluoro-5-(pentafluorosulfur)benzylamine is1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Fluoro-5-(pentafluorosulfur)benzylamine is a liquid at ambient temperature .Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-(pentafluorosulfur)benzylamine: is a compound of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its unique structure, incorporating both fluorine and sulfur atoms, can be exploited to create novel drugs with specific pharmacokinetic properties. For instance, the pentafluorosulfur moiety could be used to design compounds with enhanced metabolic stability, potentially leading to drugs with longer half-lives .

Material Science

In the field of material science, 3-Fluoro-5-(pentafluorosulfur)benzylamine could play a role in the development of new polymers. The presence of fluorine atoms can contribute to the creation of materials with exceptional chemical resistance and thermal stability. This compound could be used as a monomer that imparts these desirable properties to polymeric chains, making it valuable for creating specialized coatings or components for high-stress environments .

Environmental Science

Environmental scientists might explore the use of 3-Fluoro-5-(pentafluorosulfur)benzylamine in the remediation of polluted sites. Its chemical structure suggests that it could bind to certain contaminants, facilitating their removal from soils or water sources. Research could focus on its effectiveness in capturing heavy metals or organic pollutants, contributing to cleaner ecosystems .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-5-(pentafluorosulfur)benzylamine could be utilized as a derivatization agent for the detection of various compounds. Its reactivity with amines or carboxylic acids, for example, could produce derivatives that are more easily detectable by techniques such as gas chromatography or mass spectrometry, enhancing the sensitivity and specificity of analytical methods .

Pharmacology

Pharmacological research might investigate 3-Fluoro-5-(pentafluorosulfur)benzylamine as a modulator of biological pathways. The compound’s ability to interact with enzymes or receptors could be harnessed to study its effects on certain diseases or conditions. It could serve as a lead compound in the development of new therapeutic agents targeting neurological disorders or cancer .

Agricultural Research

In agricultural research, the application of 3-Fluoro-5-(pentafluorosulfur)benzylamine could be explored in the synthesis of new pesticides or herbicides. Its structural elements might be effective in disrupting the life cycle of pests or weeds, providing a new tool for crop protection. Studies could assess its efficacy, safety, and environmental impact compared to existing agricultural chemicals .

properties

IUPAC Name |

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGCFDAJSOIINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)

![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)